molecular formula C34H36N4 B13994732 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine CAS No. 38556-77-3

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B13994732
CAS No.: 38556-77-3
M. Wt: 500.7 g/mol
InChI Key: PHEJENSGDCUUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine is a compound belonging to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound includes two imidazolidine rings each substituted with 4-methylphenyl groups, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine typically involves the reaction of 4-methylphenyl-substituted imidazolidines with appropriate reagents under controlled conditions. One common method involves the use of imidazolium salts as precursors, which are then deprotonated to form the desired imidazolidine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce a variety of functionalized imidazolidines .

Scientific Research Applications

2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

38556-77-3

Molecular Formula

C34H36N4

Molecular Weight

500.7 g/mol

IUPAC Name

2-[1,3-bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C34H36N4/c1-25-5-13-29(14-6-25)35-21-22-36(30-15-7-26(2)8-16-30)33(35)34-37(31-17-9-27(3)10-18-31)23-24-38(34)32-19-11-28(4)12-20-32/h5-20H,21-24H2,1-4H3

InChI Key

PHEJENSGDCUUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=C3N(CCN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.